1-Tert-butyl-4-iodo-2-methylbenzene

Description

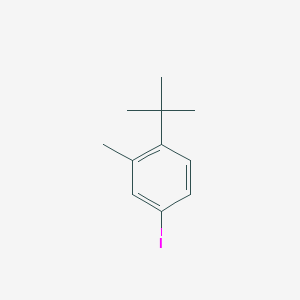

1-Tert-butyl-4-iodo-2-methylbenzene is an aromatic compound featuring a tert-butyl group at the 1-position, an iodine atom at the 4-position, and a methyl group at the 2-position of the benzene ring. This compound is likely of interest in pharmaceutical and materials chemistry due to its combination of steric hindrance and halogen reactivity.

Properties

Molecular Formula |

C11H15I |

|---|---|

Molecular Weight |

274.14 g/mol |

IUPAC Name |

1-tert-butyl-4-iodo-2-methylbenzene |

InChI |

InChI=1S/C11H15I/c1-8-7-9(12)5-6-10(8)11(2,3)4/h5-7H,1-4H3 |

InChI Key |

FEZBMNHVWRZLDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Iodination of 1-tert-butyl-2-methylbenzene

The most straightforward synthetic route to this compound involves direct electrophilic aromatic substitution (EAS) iodination of the corresponding 1-tert-butyl-2-methylbenzene (also known as 2-methyl-1-tert-butylbenzene).

-

- Iodine (I2) or N-iodosuccinimide (NIS) as the iodine source.

- Oxidizing agents such as iodic acid (HIO3), nitric acid (HNO3), or silver salts (AgNO3) to facilitate electrophilic iodination.

- Solvents like acetic acid or dichloromethane.

- Temperature control to favor para-substitution relative to the tert-butyl group.

Mechanism:

The tert-butyl group is an activating, ortho/para-directing substituent, while the methyl group also activates the ring but to a lesser extent. Due to steric hindrance at the ortho positions, iodination preferentially occurs at the para position relative to the tert-butyl group, yielding this compound.Example Procedure:

A typical reaction involves stirring 1-tert-butyl-2-methylbenzene with iodine and an oxidant in acetic acid at room temperature for several hours, followed by aqueous workup and purification by column chromatography.Yields and Purity:

Reported yields range from 70% to 90% with high regioselectivity for the para-iodo product. Purity is confirmed by NMR and GC-MS analysis.

Directed Ortho Metalation (DoM) Followed by Iodination

An alternative method involves lithiation of 1-tert-butyl-2-methylbenzene at the desired position followed by quenching with iodine.

-

- Strong base such as sec-butyllithium or n-butyllithium.

- Low temperature (-78 °C) to control lithiation.

- Iodine as electrophile to quench the aryllithium intermediate.

Mechanism:

Directed ortho metalation exploits the directing effects of the tert-butyl and methyl groups to lithiate selectively at the para position relative to tert-butyl (which is ortho to methyl). The aryllithium intermediate is then treated with iodine to form the aryl iodide.Advantages:

This method offers high regioselectivity and can be used when direct electrophilic iodination is less selective.Disadvantages:

Requires strict anhydrous conditions and low temperatures, which may limit scalability.

Cross-Coupling from 1-tert-butyl-4-bromo-2-methylbenzene

A synthetic route involves preparing the bromo analogue followed by halogen exchange (Finkelstein-type reaction) or palladium-catalyzed iodination.

-

- Starting from 1-tert-butyl-4-bromo-2-methylbenzene.

- Catalysts such as Pd(0) complexes.

- Iodide sources like sodium iodide (NaI).

- Polar aprotic solvents such as DMF or DMSO.

- Heating under reflux.

Advantages:

Useful when bromo derivatives are more accessible or stable.Disadvantages:

Additional synthetic step and use of expensive catalysts.

Analytical Data and Characterization

The identity and purity of this compound are confirmed by multiple analytical techniques:

| Technique | Data/Characteristic |

|---|---|

| Melting Point | Typically around 50-60 °C (literature dependent) |

| 1H NMR (400 MHz) | Aromatic protons: multiplets around 7.0-7.5 ppm; tert-butyl singlet ~1.3 ppm; methyl singlet ~2.3 ppm |

| 13C NMR (100 MHz) | Aromatic carbons between 120-150 ppm; tert-butyl carbon signals ~30-35 ppm; methyl carbon ~20 ppm |

| GC-MS | Molecular ion peak corresponding to C12H17I (Molecular Weight ~288 g/mol) |

| HRMS | High-resolution mass spectrometry confirms exact mass |

These data ensure the compound’s identity and are consistent across different preparation methods.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrophilic Aromatic Iodination | I2 + oxidant (HIO3, AgNO3), AcOH, RT | 70-90 | Simple, direct, scalable | Possible regioisomer formation |

| Directed Ortho Metalation + Iodination | n-BuLi or sec-BuLi, I2, -78 °C | 80-95 | High regioselectivity | Requires low temp, anhydrous |

| Pd-catalyzed halogen exchange | Pd(0), NaI, DMF/DMSO, reflux | 60-85 | Useful for bromo precursors | Catalyst cost, extra step |

Literature and Patent Sources

- Patents such as KR20160018524A describe general methods for tert-butyl aryl iodide derivatives, including iodination and protecting group strategies.

- Peer-reviewed research articles on electrophilic iodination and metalation techniques provide experimental details and mechanistic insights.

- Analytical data from journals specializing in green chemistry and organic synthesis confirm the reproducibility and characterization of such compounds.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the iodine atom with other electrophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

1-Tert-butyl-4-iodo-2-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-iodo-2-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution . These intermediates facilitate the substitution of the iodine atom with other electrophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile used.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Compounds

Key Observations:

- Halogen Substituents: The iodine atom in this compound provides greater polarizability and a larger atomic radius compared to bromine in 1-Bromo-4-tert-butylbenzene . This difference impacts reactivity in substitution reactions and cross-coupling processes (e.g., Suzuki-Miyaura), where iodine’s superior leaving-group ability is advantageous.

- For example, tert-butyl-substituted nitrobenzene derivatives exhibit high yields (96%) in synthesis due to stabilized intermediates .

- Functional Diversity: Compounds like 1-(tert-Butoxycarbonylamino)-4-iodo-2-nitrobenzene incorporate nitro and Boc-protected amino groups, enabling applications in peptide synthesis or as intermediates for bioactive molecules.

Physicochemical and Spectral Properties

- Melting Points: Nitro- and Boc-substituted iodobenzenes exhibit higher melting points (e.g., 96–98°C for the Boc-amino-nitro derivative ) compared to simpler halogenated tert-butylbenzenes, likely due to increased hydrogen bonding and molecular rigidity.

- Spectral Data:

- ¹H NMR: Methyl and tert-butyl groups in this compound would show characteristic upfield shifts (δ 1.3–1.5 ppm for tert-butyl, δ 2.3–2.5 ppm for methyl).

- IR Spectroscopy: Iodoarenes display C-I stretches near 500–600 cm⁻¹, while Boc-protected amines show carbonyl peaks at ~1700 cm⁻¹ .

Biological Activity

1-Tert-butyl-4-iodo-2-methylbenzene, also known as 4-iodo-2-methyl-1-(propan-2-yl)benzene, is an aromatic compound that has garnered attention in various fields, including medicinal chemistry and chemical biology. This compound features a tert-butyl group, an iodine atom, and a methyl group on the benzene ring, which contribute to its unique chemical properties and potential biological activities.

Molecular Structure

- Molecular Formula : C10H13I

- Molecular Weight : 260.1 g/mol

- CAS Number : 1369865-03-1

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Solubility | Insoluble in water |

| Density | Less dense than water |

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes the iodination of 2-methyl-1-(propan-2-yl)benzene using iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. This reaction is conducted under controlled conditions to ensure selective iodination at the desired position.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and interactions with biomolecules.

The biological activity of this compound is influenced by its structural components:

- The iodine atom acts as an electron-withdrawing group, which can enhance the reactivity of the benzene ring towards nucleophiles.

- The tert-butyl group may contribute to lipophilicity, impacting membrane permeability and bioavailability.

Case Studies and Research Findings

- Potential Anticancer Activity : A study investigated the effects of iodinated aromatic compounds on cancer cell lines. The results indicated that compounds similar to this compound could inhibit cell proliferation in specific cancer types through apoptosis induction .

- Neurotoxicity Screening : In a network formation assay evaluating developmental neurotoxicity (DNT), various chemicals, including iodinated compounds, were screened for their effects on cortical neuron network formation. Initial findings suggested that certain structural analogs could disrupt neuronal network development at low concentrations .

- Pharmacokinetic Properties : Research on related compounds has shown that introducing a tert-butyl group can significantly alter pharmacokinetic properties such as absorption and metabolism. This suggests that this compound may exhibit favorable pharmacokinetics for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar iodinated benzene derivatives:

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-Bromo-2-methyl-1-(propan-2-yl)benzene | C10H13Br | Moderate anticancer activity |

| 4-Chloro-2-methyl-1-(propan-2-yl)benzene | C10H13Cl | Lower neurotoxic potential |

| 4-Fluoro-2-methyl-1-(propan-2-yl)benzene | C10H13F | Enhanced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.